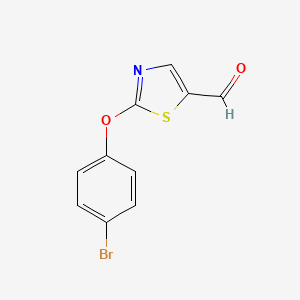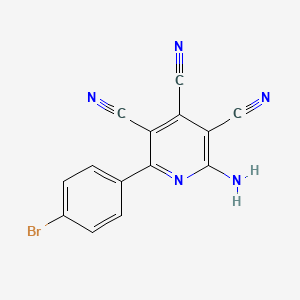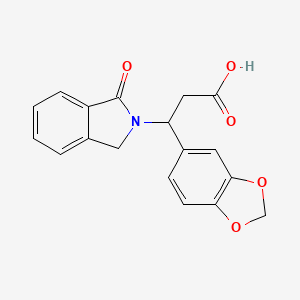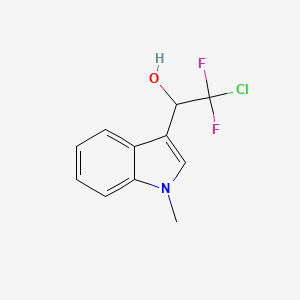![molecular formula C21H13ClN2O3 B3037564 [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate CAS No. 478261-27-7](/img/structure/B3037564.png)
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature. This method yields the desired product in good yield. Notably, this reaction proceeds cleanly and has a straightforward procedure .
Molecular Structure Analysis
The molecular structure of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate consists of the indole ring, the phenyl group, and the chlorobenzoate moiety. Spectroscopic, spectrometric, and thermal analyses confirm its structure and provide insights into its properties .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Research on phenolic compounds like Chlorogenic Acid (CGA) highlights their diverse biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, which could be relevant to similar compounds like “[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate”. CGA's role in modulating lipid metabolism and glucose regulation suggests potential therapeutic applications in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Biosensors and Analytical Applications
The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for detecting amino acids showcases the application of complex chemical structures in analytical chemistry. This could indicate potential uses of “this compound” in creating sensitive materials for electrochemical sensors, aiding in the detection of specific biomolecules or chemical compounds (Dinu & Apetrei, 2022).
Antimicrobial and Antitumor Applications
Studies on cinnamic acid derivatives and their anticancer properties, along with their role in various biological activities such as anti-cancer, anti-inflammation, and anti-viral activities, suggest that structurally complex compounds, including “this compound”, may have significant potential in developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Environmental and Agricultural Applications
Research on the toxicity of herbicides like 2,4-D and the role of amino acid complexes in agriculture highlights the environmental significance of chemical compounds in controlling pests and improving plant nutrition. This implies potential environmental and agricultural applications for “this compound”, especially in developing safer and more efficient fertilizers or pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-15-8-6-7-14(13-15)21(26)27-23-19-17-11-4-5-12-18(17)24(20(19)25)16-9-2-1-3-10-16/h1-13H/b23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZVJSNITHQBLY-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=CC=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC(=CC=C4)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3037481.png)
![1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3037482.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)
![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)
![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)
![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)


![7-[1,1'-biphenyl]-4-yl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037496.png)


![4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B3037499.png)